1,3-Dihydroxy-2-naphthoic acid

Catalog No.
S802072
CAS No.
3147-58-8
M.F
C11H8O4
M. Wt
204.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dihydroxy-2-naphthoic acid

CAS Number

3147-58-8

Product Name

1,3-Dihydroxy-2-naphthoic acid

IUPAC Name

1,3-dihydroxynaphthalene-2-carboxylic acid

Molecular Formula

C11H8O4

Molecular Weight

204.18 g/mol

InChI

InChI=1S/C11H8O4/c12-8-5-6-3-1-2-4-7(6)10(13)9(8)11(14)15/h1-5,12-13H,(H,14,15)

InChI Key

USZZLTVYRPLBMB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(C(=C2O)C(=O)O)O

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2O)C(=O)O)O

Biocatalysis in Organic Chemistry

Scientific Field: Organic Chemistry Application Summary: The use of 1,3-Dihydroxy-2-naphthoic acid in organic chemistry is prominent in the field of biocatalysis. It serves as a substrate for various enzymatic reactions, particularly involving the cytochrome P450 family of enzymes . Methods of Application: One such application involves the enzyme CYP199A2, which catalyzes the regioselective oxidation of hydroxynaphthoic acids. The process uses recombinant Escherichia coli strains expressing CYP199A2 to achieve the desired oxidation . Results Summary: The outcome is the production of different dihydroxynaphthoic acids, such as 1,7-dihydroxy-2-naphthoic acid and 3,7-dihydroxy-2-naphthoic acid, which are valuable in various industrial applications .

Antibiotic Biosynthesis

Scientific Field: Microbiology Application Summary: In microbiology, 1,3-Dihydroxy-2-naphthoic acid is involved in the biosynthesis of antibiotics. It acts as a precursor in the enzymatic pathways leading to complex antibiotic structures . Methods of Application: The compound is used as a substrate for enzymes like NcsB1, an O-methyltransferase, which participates in the biosynthesis of the enediyne antitumor antibiotic neocarzinostatin . Results Summary: The enzymatic reaction results in the methylation of 1,3-Dihydroxy-2-naphthoic acid, contributing to the formation of the active antibiotic compound .

Chemical Synthesis of Dyes

Scientific Field: Industrial Chemistry Application Summary: 1,3-Dihydroxy-2-naphthoic acid is also used in the chemical synthesis of dyes. Its structure allows for the creation of complex dye molecules with specific properties . Methods of Application: The acid can undergo various chemical reactions, including esterification and coupling, to form dye precursors and eventually the dye itself . Results Summary: The synthesized dyes have applications in textiles, inks, and other materials requiring coloration .

Optical Materials Production

Scientific Field: Materials Science Application Summary: In the field of materials science, 1,3-Dihydroxy-2-naphthoic acid contributes to the production of optical materials. These materials have applications in electronics and photonics . Methods of Application: The acid is incorporated into polymer matrices or used as a starting material for the synthesis of optically active compounds . Results Summary: The resulting materials exhibit desirable optical properties, such as specific refractive indices or light-emitting capabilities .

Enzyme Inhibition Studies

Scientific Field: Biochemistry Application Summary: Biochemists study 1,3-Dihydroxy-2-naphthoic acid for its potential as an enzyme inhibitor. It has shown inhibitory effects on enzymes like HIV-1 integrase and tyrosine kinase . Methods of Application: The compound is tested in vitro using purified enzymes or cellular assays to determine its inhibitory concentration and mechanism of action . Results Summary: Studies have found that certain derivatives of 1,3-Dihydroxy-2-naphthoic acid can significantly inhibit target enzymes, which may lead to therapeutic applications .

Probiotic Growth Promotion

Scientific Field: Nutritional Science Application Summary: 1,3-Dihydroxy-2-naphthoic acid has been identified as a growth promoter for probiotics like bifidobacteria, which are beneficial for gut health . Methods of Application: The acid is added to culture media or food products to enhance the growth of probiotic strains . Results Summary: The presence of 1,3-Dihydroxy-2-naphthoic acid in the medium correlates with increased proliferation of bifidobacteria, which can improve intestinal conditions .

Menaquinone Biosynthesis in Microorganisms

Scientific Field: Microbial Biochemistry Application Summary: 1,3-Dihydroxy-2-naphthoic acid is an intermediate in the biosynthesis of menaquinone (vitamin K2) in various microorganisms . Methods of Application: The compound is involved in an alternative menaquinone biosynthetic pathway found in organisms like Helicobacter pylori and Streptomyces coelicolor . Results Summary: The pathway leads to the production of menaquinone, which is essential for the electron transport chain in these microorganisms .

Osmoprotection in Probiotic Bacteria

Scientific Field: Food Microbiology Application Summary: 1,3-Dihydroxy-2-naphthoic acid serves as an osmoprotectant, helping probiotic bacteria like Propionibacterium freudenreichii survive during drying processes . Methods of Application: The acid’s accumulation in bacterial cells is modulated by growth conditions, which in turn affects the bacteria’s tolerance to stress during freeze-drying and spray-drying . Results Summary: The adjustment of intracellular osmoprotectant concentrations, including 1,3-Dihydroxy-2-naphthoic acid, correlates with improved survival rates of probiotic bacteria during drying .

Intestinal Health and Colitis Treatment

Scientific Field: Clinical Nutrition Application Summary: 1,3-Dihydroxy-2-naphthoic acid has been reported to regulate intestinal function and is used in treating colitis . Methods of Application: It acts as a bifidogenic growth stimulator, specifically facilitating the growth of Lactobacillus bifidus . Results Summary: Its use has shown to improve conditions in the human intestine, making it beneficial for gut health .

Azo Dye Synthesis

Scientific Field: Industrial Chemistry Application Summary: 1,3-Dihydroxy-2-naphthoic acid is a precursor in the synthesis of azo dyes, which are widely used in textile industries . Methods of Application: It undergoes azo coupling reactions to produce deeply colored azo compounds . Results Summary: The resulting dyes have diverse applications due to their vibrant colors and stability .

1,3-Dihydroxy-2-naphthoic acid is an organic compound with the molecular formula C11H8O4 and a molecular weight of 204.18 g/mol. It features a naphthalene core with hydroxyl groups at the 1 and 3 positions, making it a derivative of naphthoic acid. The compound is known for its distinct chemical properties and potential applications in various fields, including pharmaceuticals and materials science .

Typical of phenolic compounds:

  • Esterification: Reacting with alcohols can form esters, which are useful in synthesizing more complex organic molecules.
  • Oxidation: The hydroxyl groups can be oxidized to form ketones or quinones, altering the compound's reactivity and potential applications.
  • Reduction: The compound can also participate in reduction reactions, converting functional groups into alcohols or other reduced forms.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that 1,3-dihydroxy-2-naphthoic acid exhibits various biological activities:

  • Antioxidant Properties: The compound has shown potential as an antioxidant, helping to neutralize free radicals in biological systems.
  • Antimicrobial Activity: Studies suggest it may possess antimicrobial properties, making it a candidate for further investigation in medicinal chemistry.
  • Enzyme Inhibition: It may act as an inhibitor for certain enzymes, which could be beneficial in drug design targeting specific biochemical pathways.

These biological activities make 1,3-dihydroxy-2-naphthoic acid a subject of interest in pharmacological research .

Several synthesis methods for 1,3-dihydroxy-2-naphthoic acid have been documented:

  • Hydroxylation of Naphthoic Acid: This method involves the selective introduction of hydroxyl groups into naphthoic acid using reagents such as hydrogen peroxide or other oxidizing agents.
  • Nucleophilic Substitution Reactions: Starting from substituted naphthalene derivatives, nucleophilic substitution can introduce hydroxyl groups at the desired positions.
  • Total Synthesis Approaches: More complex synthetic routes involve multi-step processes that construct the compound from simpler precursors through various organic reactions.

These methods underline the synthetic accessibility of 1,3-dihydroxy-2-naphthoic acid for research and industrial applications .

1,3-Dihydroxy-2-naphthoic acid has several notable applications:

  • Pharmaceuticals: Due to its biological activity, it can be explored as a lead compound in drug development.
  • Dyes and Pigments: Its chemical structure allows for use in dye formulations due to its chromophoric properties.
  • Agricultural Chemicals: Potential applications include use as a fungicide or herbicide based on its antimicrobial properties.

These applications highlight its versatility across different industries .

Interaction studies involving 1,3-dihydroxy-2-naphthoic acid focus on its biochemical interactions:

  • Protein Binding Studies: Investigating how the compound binds to proteins can reveal its potential therapeutic mechanisms.
  • Metabolic Pathway Analysis: Understanding how it is metabolized within biological systems aids in assessing its safety and efficacy as a pharmaceutical agent.
  • Synergistic Effects: Studies exploring combinations with other compounds may uncover enhanced biological effects or reduced toxicity profiles.

These studies are crucial for evaluating the compound's practical applications in medicine and agriculture .

Several compounds share structural similarities with 1,3-dihydroxy-2-naphthoic acid. Notable examples include:

Compound NameStructure CharacteristicsUnique Features
1,4-Dihydroxy-2-naphthoic acidHydroxyl groups at positions 1 and 4Different biological activity profile
Naphthalene-1,3-diolHydroxyl groups at positions 1 and 3Simpler structure; less diverse reactivity
2-Hydroxybenzoic acid (Salicylic Acid)Hydroxyl group adjacent to carboxylic acidWell-known anti-inflammatory properties

While these compounds share similar functionalities due to their phenolic nature, 1,3-dihydroxy-2-naphthoic acid is unique due to its specific positioning of hydroxyl groups and resultant chemical behavior. This uniqueness contributes to its distinct biological and chemical properties .

XLogP3

2.6

Wikipedia

1,3-dihydroxy-2-naphthoic acid

Dates

Modify: 2023-08-16

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